molecular formula C18H17NO3S3 B4556817 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4556817
M. Wt: 391.5 g/mol
InChI Key: MHWLAZWOXRJLAF-LFIBNONCSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H17NO3S3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.03705692 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Derivatives : The synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from related compounds demonstrates a method to create a variety of derivatives with potential antimicrobial activity. These derivatives are synthesized through reactions involving specific precursors and conditions, leading to compounds with established structures through NMR, IR, Mass spectral data, and elemental analysis (Spoorthy et al., 2021).

  • Photoluminescent Properties : Research into 3,4-ethylenedioxythiophene (EDOT) derivatives, closely related to the core structure of the compound , focuses on their synthesis and the investigation of photoluminescent properties. This research paves the way for potential applications in electronic and optoelectronic devices (Pepitone et al., 2003).

Biological Activities

  • Antimicrobial Activities : Compounds synthesized from 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one derivatives have been evaluated for their antimicrobial activities. Studies suggest that these compounds show promising results against various microbial strains, indicating potential for therapeutic applications (Wardkhan et al., 2008).

  • Cycloaddition Reactions and Antimicrobial Testing : The cycloaddition reactions of 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones and their evaluation for antimicrobial activities highlight the chemical versatility and potential utility of these compounds in developing new antimicrobial agents (Ead et al., 1990).

Theoretical Studies and Applications

  • Docking Studies : Docking studies on the synthesized derivatives provide insights into their molecular interactions and mechanisms of action, particularly in relation to their antimicrobial properties. These studies are crucial for understanding how the compounds interact at the molecular level and can inform the development of more effective drugs (Spoorthy et al., 2021).

Properties

IUPAC Name

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S3/c1-21-14-6-5-12(10-15(14)22-2)7-8-19-17(20)16(25-18(19)23)11-13-4-3-9-24-13/h3-6,9-11H,7-8H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWLAZWOXRJLAF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CS3)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.